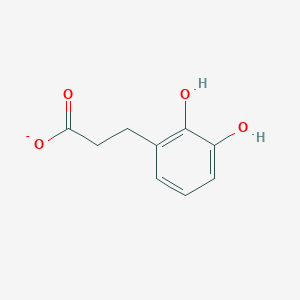

3-(2,3-Dihydroxyphenyl)propanoate

Description

Structure

2D Structure

Properties

Molecular Formula |

C9H9O4- |

|---|---|

Molecular Weight |

181.16 g/mol |

IUPAC Name |

3-(2,3-dihydroxyphenyl)propanoate |

InChI |

InChI=1S/C9H10O4/c10-7-3-1-2-6(9(7)13)4-5-8(11)12/h1-3,10,13H,4-5H2,(H,11,12)/p-1 |

InChI Key |

QZDSXQJWBGMRLU-UHFFFAOYSA-M |

SMILES |

C1=CC(=C(C(=C1)O)O)CCC(=O)[O-] |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)CCC(=O)[O-] |

Origin of Product |

United States |

Occurrence and Natural Biotransformation Pathways

Natural Abundance and Sources

The natural occurrence of 3-(2,3-Dihydroxyphenyl)propanoate is primarily linked to metabolic processes in microbial and biological systems rather than direct abundance in plants.

This compound is notably a product of microbial metabolism, particularly by enteric bacteria such as Escherichia coli. Research has shown that various laboratory strains and clinical isolates of E. coli can utilize several aromatic acids as their sole carbon source for growth. asm.org In this context, E. coli K-12 employs specific enzymatic reactions to convert precursor compounds into this compound. asm.orgnih.gov

This compound serves as a key intermediate in the catabolism of 3-phenylpropionic acid and 3-(3-hydroxyphenyl)propionic acid. asm.orgnih.gov The bacterium oxidizes 3-phenylpropionate via the 3-phenylpropionate dioxygenase complex and 3-phenylpropionate-2',3'-dihydrodiol dehydrogenase to produce 3-(2,3-dihydroxyphenyl) propionate. nih.gov Subsequently, the aromatic ring of this intermediate undergoes meta-fission, breaking it down into smaller molecules like succinate, pyruvate, and acetaldehyde that can be used by the cell. asm.orgnih.gov The enzymes involved in these pathways are inducible, meaning they are synthesized by the bacteria in the presence of the specific substrates. asm.orgnih.gov

| Precursor Compound | Microorganism | Resulting Product | Pathway Description |

|---|---|---|---|

| 3-Phenylpropionic acid | Escherichia coli | This compound | Oxidation via a dioxygenase complex. asm.orgnih.govnih.gov |

| 3-(3-Hydroxyphenyl)propionic acid | Escherichia coli | This compound | Conversion through a separate, inducible reaction. asm.orgnih.gov |

| 3-Phenylpropionate-dihydrodiol | - | This compound | Conversion catalyzed by dehydrogenase enzymes. ecmdb.ca |

While various isomers of dihydroxyphenylpropanoic acid, such as 3-(3,4-dihydroxyphenyl)propanoic acid, are found in plant products like red beetroot, common beet, and olives, the direct isolation of this compound from plant matrices is not extensively documented. foodb.ca However, its metabolic precursors, including phenylalanine and phenylpropionic acid, are fundamental components of plant biochemistry. ebi.ac.uk Tyrosine, synthesized in plants via the shikimate pathway, serves as a precursor to a vast array of natural compounds. nih.gov Therefore, this compound is more accurately described as a downstream metabolite of plant-derived compounds, formed through biotransformation by gut microbiota after consumption.

As a product of microbial and amino acid metabolism, this compound is expected to be present in biological fluids. Studies focused on identifying aromatic dihydroxy acids have successfully detected related compounds, such as 2,3-dihydroxycinnamic acid, in human urine. nih.gov During these investigations, various constitutional isomers of dihydroxy-phenylpropionic acid were synthesized for analytical comparison, suggesting that these compounds are components of human biofluids. nih.gov The presence of this compound in biological systems is a direct consequence of the metabolic activities of the gut microbiome on dietary precursors and the catabolism of aromatic amino acids.

Biosynthetic Routes and Metabolic Origin

The biosynthesis of this compound is intrinsically linked to the catabolic pathways of the aromatic amino acids phenylalanine and tyrosine.

This compound is recognized as an intermediate in the Phenylalanine metabolism pathway according to the Kyoto Encyclopedia of Genes and Genomes (KEGG). ecmdb.ca In humans, phenylalanine is an essential amino acid that can be converted to tyrosine. smpdb.ca The catabolism of both amino acids generates various intermediates. The degradation of 3-phenylpropionate, a downstream product of phenylalanine metabolism, leads to the formation of this compound in microorganisms like E. coli. nih.govnih.gov

The amino acid L-tyrosine is the direct precursor for the biosynthesis of L-3,4-dihydroxyphenylalanine (L-DOPA) via the enzyme tyrosine hydroxylase. creative-proteomics.comnih.gov L-DOPA is a crucial compound, serving as a precursor to neurotransmitters. creative-proteomics.comwikipedia.org While a direct enzymatic conversion from L-DOPA to this compound is not fully elucidated, the metabolic link is established through microbial pathways acting on tyrosine-derived precursors.

The catabolism of tyrosine can lead to the formation of phenylpropionate derivatives. Gut microbiota, particularly species like E. coli, possess the enzymatic machinery to hydroxylate these precursors. asm.orgnih.gov The established microbial conversion of 3-phenylpropionate and 3-(3-hydroxyphenyl)propanoate (B1234328) serves as the primary route to generate this compound from tyrosine-derived substrates. asm.orgnih.gov This pathway involves the oxidation of 3-phenylpropionate to 3-phenylpropionate-dihydrodiol, which is then converted to this compound. nih.govecmdb.ca

| Starting Substrate | Key Intermediate(s) | Final Product | Description of Pathway Step |

|---|---|---|---|

| L-Phenylalanine | Phenylpropionate | This compound | Metabolism of phenylalanine produces phenylpropionate, which is a substrate for microbial hydroxylation. nih.govsmpdb.ca |

| L-Tyrosine | L-DOPA / Phenylpropionate derivatives | This compound | Tyrosine is converted to L-DOPA and other derivatives that can be metabolized by gut microbiota to form phenylpropionate precursors. nih.govcreative-proteomics.com |

| 3-Phenylpropionate | 3-Phenylpropionate-2',3'-dihydrodiol | This compound | Catalyzed by 3-phenylpropionate dioxygenase and 3-phenylpropionate-2',3'-dihydrodiol dehydrogenase in E. coli. nih.gov |

Compound Index

| Compound Name |

|---|

| This compound |

| 3-(3,4-dihydroxyphenyl)propanoic acid |

| 2,3-dihydroxycinnamic acid |

| 3-phenylpropionic acid |

| 3-(3-hydroxyphenyl)propionic acid |

| Succinate |

| Pyruvate |

| Acetaldehyde |

| 3-Phenylpropionate-dihydrodiol |

| Phenylalanine |

| Tyrosine |

| L-3,4-dihydroxyphenylalanine (L-DOPA) |

Phenylalanine and Tyrosine Metabolic Intermediates

Conversions from 3-Phenylpropionate and Cinnamic Acid Derivatives

In Escherichia coli, distinct metabolic routes converge on the formation of this compound from different precursors. nih.gov The degradation of 3-Phenylpropionate is initiated by a dioxygenase enzyme, which leads to the formation of cis-3-(3-Carboxyethyl)-3,5-cyclohexadiene-1,2-diol. ethz.ch This intermediate is then converted to this compound. ethz.chnih.gov This initial part of the pathway is specifically induced by 3-phenylpropionate itself. nih.govnih.gov

Cinnamic acid and its hydroxylated derivatives are also significant precursors. uniprot.orgjocpr.com These compounds are central to phenylpropanoid metabolism in both plants and microbes. nih.govresearchgate.net The enzyme MhpA in E. coli K-12 can act on 3-hydroxycinnamic acid, converting it to (2E)-3-(2,3-dihydroxyphenyl)prop-2-enoate, a structurally related compound that feeds into the same degradative pathway. uniprot.org The microbial metabolism of cinnamic acid is a known biological process. nih.gov

Hydroxylation from 3-(3-Hydroxyphenyl)propanoate Precursors

The most direct pathway to this compound involves the hydroxylation of 3-(3-Hydroxyphenyl)propanoate. This reaction is a crucial initial step in the catabolism of 3-(3-Hydroxyphenyl)propanoate in bacteria like E. coli. nih.gov The process is catalyzed by the enzyme 3-(3-hydroxyphenyl)propanoate hydroxylase, also known as MhpA. uniprot.orgwikipedia.org This enzyme inserts a hydroxyl group onto the phenyl ring of the substrate, specifically at the C2 position, yielding this compound. uniprot.orgnih.gov This hydroxylation is considered a vital step for the aerobic catabolism of 3-(3-Hydroxyphenyl)propanoate via the meta-cleavage pathway. nih.gov Studies involving gene deletion have confirmed that the mhpA gene is essential for the growth of E. coli on 3-(3-Hydroxyphenyl)propanoate. nih.gov

Enzymatic Catalysis in Biosynthetic Pathways

The formation and subsequent degradation of this compound are mediated by specific classes of enzymes. These biocatalysts are essential for the precise chemical transformations required to break down complex aromatic rings into compounds that can enter central metabolism.

Role of Hydroxylases (e.g., MhpA, Melilotate 3-Monooxygenase)

Hydroxylases, specifically monooxygenases, play a pivotal role in preparing the aromatic ring for cleavage by introducing hydroxyl groups. nih.gov

MhpA (3-(3-hydroxyphenyl)propanoate hydroxylase) : This FAD-containing flavoprotein is the initial enzyme in the 3-(3-Hydroxyphenyl)propanoate catabolic pathway in E. coli. uniprot.orgnih.gov It catalyzes the insertion of an oxygen atom from O₂ into the phenyl ring of 3-(3-Hydroxyphenyl)propanoate to form this compound. uniprot.org The reaction requires a reducing equivalent, typically supplied by NADH or NADPH. nih.govmetabolicatlas.org MhpA can also hydroxylate 3-hydroxycinnamic acid. uniprot.org Genetic and biochemical studies have confirmed that MhpA is a 3HPP 2-hydroxylase, and its function is indispensable for the degradation of its substrate. nih.gov

Melilotate 3-Monooxygenase : Also known as melilotate hydroxylase, this enzyme is another flavoprotein that produces this compound. wikipedia.orgnih.gov However, it acts on a different substrate: 3-(2-hydroxyphenyl)propanoate (melilotate). wikipedia.org The enzyme catalyzes the hydroxylation of melilotate at the C3 position of the phenyl ring. wikipedia.org Similar to MhpA, this reaction is a monooxygenation that requires NADH and O₂. wikipedia.org This enzyme is involved in phenylalanine metabolism. wikipedia.org

| Enzyme | EC Number | Substrate(s) | Product | Cofactor(s) | Organism Example |

|---|---|---|---|---|---|

| MhpA (3-(3-hydroxyphenyl)propanoate hydroxylase) | 1.14.13.127 | 3-(3-Hydroxyphenyl)propanoate, 3-Hydroxycinnamic acid | This compound | FAD, NADH/NADPH | Escherichia coli |

| Melilotate 3-Monooxygenase | 1.14.13.4 | 3-(2-Hydroxyphenyl)propanoate (Melilotate) | This compound | FAD, NADH | Pseudomonas species |

Involvement of Dioxygenases (e.g., MhpB)

Once this compound is formed, the aromatic ring is primed for cleavage. This critical step is carried out by dioxygenases.

MhpB (3-(2,3-dihydroxyphenyl)propionate 1,2-dioxygenase) : This enzyme catalyzes the subsequent step in the catabolic pathway, acting directly on this compound. It is a non-heme iron(II)-dependent dioxygenase that facilitates the oxidative cleavage of the aromatic ring. The reaction breaks the bond between the two hydroxyl-bearing carbon atoms, incorporating both atoms of molecular oxygen (O₂) into the substrate. This meta-cleavage reaction opens the ring to produce the linear product 2-hydroxy-6-ketononadienedioate, which is then further metabolized. soton.ac.uk The accumulation of 3-(2,3-dihydroxyphenyl)propionate in certain mutant strains can lead to the formation of colored compounds, a characteristic that has been used to identify mutants defective in this enzymatic step. nih.govnih.gov

Other Key Enzyme Classes

While hydroxylases and dioxygenases are central to the formation and initial breakdown of this compound, other enzymes are also involved in the broader pathway. The degradation of 3-Phenylpropionate to this compound involves a dehydrogenase that acts on the cis-dihydrodiol intermediate formed by the initial dioxygenase attack. ethz.ch Further down the pathway, after the MhpB-catalyzed ring fission, enzymes such as hydratases (MhpD) and aldolases (MhpE) are required to break down the resulting aliphatic chain into smaller molecules like pyruvate and acetaldehyde that can enter central metabolic pathways. soton.ac.uk

Advanced Synthetic Methodologies and Chemical Reactions

Enzymatic and Biocatalytic Synthesis Routes

Biocatalysis offers an alternative to traditional chemical synthesis, often providing high selectivity and milder, more environmentally friendly reaction conditions. The use of whole microbial cells or isolated enzymes is a growing area of interest for the production of fine chemicals.

3-(2,3-Dihydroxyphenyl)propanoate is a known natural product of microbial metabolism. nih.gov Specifically, it has been identified as a metabolite produced by strains of Escherichia coli. nih.govnih.gov This bacterium possesses the enzymatic machinery to synthesize the compound from various precursors.

Database records of E. coli's metabolic pathways reveal several specific biocatalytic transformations that lead to this compound: ecmdb.ca

Dehydrogenation : The enzyme-catalyzed dehydrogenation of 3-(cis-5,6-dihydroxycyclohexa-1,3-dien-1-yl)propanoate, using NAD⁺ as an oxidant, results in the formation of the aromatic catechol ring.

Hydroxylation : Aromatic hydroxylation can introduce the second hydroxyl group. For instance, 3-(3-hydroxyphenyl)propanoate (B1234328) can be converted to this compound in a reaction requiring NADH and molecular oxygen (O₂).

Dihydrodiol Conversion : Enzymes can convert dihydrodiol precursors, such as 3-phenylpropionate-dihydrodiol, directly into 3-(2,3-dihydroxyphenyl)propanoic acid.

These microbial systems represent a potential "green" manufacturing route, starting from simple precursors to generate the target compound with high specificity.

Table 3: Key Microbial Reactions Leading to this compound

| Substrate | Enzyme Type (Implied) | Key Transformation | Product |

| 3-(cis-5,6-dihydroxycyclohexa-1,3-dien-1-yl)propanoate | Dehydrogenase | Aromatization | This compound |

| 3-(3-hydroxyphenyl)propanoate | Hydroxylase/Monooxygenase | Aromatic Hydroxylation | This compound |

| 3-Phenylpropionate-dihydrodiol | Dehydrogenase | Dehydrogenation | 3-(2,3-Dihydroxyphenyl)propanoic acid |

Isolated Enzyme-Mediated Synthesis

The enzymatic synthesis of this compound has been demonstrated through the action of specific hydroxylases. One such enzyme, 3-(3-hydroxyphenyl)propanoate hydroxylase (EC 1.14.13.127), is a flavoprotein (FAD) that catalyzes the NADH-dependent hydroxylation of 3-(3-hydroxyphenyl)propanoate to yield this compound. wikipedia.org This biocatalytic approach offers a high degree of specificity and operates under mild reaction conditions.

Another pertinent enzyme is caffeate CoA-transferase (EC 2.8.3.23), isolated from the bacterium Acetobacterium woodii. qmul.ac.uk This enzyme is involved in a CoA-transferase reaction where 3-(3,4-dihydroxyphenyl)propanoyl-CoA reacts with (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate (trans-caffeate) to produce 3-(3,4-dihydroxyphenyl)propanoate (B1241206) (hydrocaffeate) and (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl-CoA. qmul.ac.uk While this specific reaction does not directly yield the 2,3-dihydroxyphenyl isomer, it highlights the potential of CoA-transferases in the enzymatic synthesis of related dihydroxyphenylpropanoates.

These enzyme-mediated syntheses are part of the broader metabolic pathways found in microorganisms like Escherichia coli. nih.govnih.gov The compound 3-(2,3-dihydroxyphenyl)propanoic acid is recognized as a microbial metabolite of quinoline (B57606) and is found in Escherichia coli (strain K12, MG1655). nih.gov

Process Optimization and Scale-Up in Research Synthesis

Application of Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and significantly reduced reaction times compared to conventional heating methods. geneseo.edunih.gov In the synthesis of a related compound, isopropyl β-(3,4-dihydroxyphenyl)-α-hydroxypropanoate, microwave irradiation was employed in multiple steps. geneseo.eduresearchgate.net Notably, the final esterification step to produce the target compound saw a dramatic reduction in reaction time from 10 hours with conventional heating to just 25 minutes under microwave heating, with the yield increasing from 75.6% to 87.1%. geneseo.eduresearchgate.net This demonstrates the potential of microwave technology to enhance the efficiency of synthesizing dihydroxyphenylpropanoate derivatives. The application of microwave heating has also been successful in the gram-scale synthesis of other phenolic compounds like hydroxytyrosol, where it significantly reduced reaction times and improved yields. mdpi.com

Orthogonal Experimental Design for Reaction Optimization

To systematically optimize reaction conditions, orthogonal experimental design (OED) is a valuable statistical method. This approach allows for the simultaneous investigation of multiple variables, such as reaction temperature, time, and microwave power, to identify the optimal conditions for a synthesis. geneseo.edu In the synthesis of isopropyl β-(3,4-dihydroxyphenyl)-α-hydroxypropanoate, an OED approach was used to optimize the operating parameters of the microwave-assisted reactions. geneseo.edu Similarly, in the synthesis of β-(3,4-dihydroxyphenyl)lactic acid, an OED was employed to optimize the reduction reaction, leading to a high product yield of 99.7% under optimized conditions of 60 °C, 20 wt% of 5% Pd/C catalyst, and 1.0 MPa pressure. researchgate.net This methodology provides a systematic and efficient way to enhance reaction outcomes, which is directly applicable to the synthesis of this compound.

Pilot-Scale Development for Research Compound Production

The transition from laboratory-scale synthesis to pilot-scale production is a critical step in making research compounds available in larger quantities. A pilot-scale process was successfully developed for the synthesis of (+/-)-β-(3,4-dihydroxyphenyl) lactic acid and its derivatives. researchgate.net This improved process resulted in significantly higher yields for the derivatives (+/-)-DBZ (47.5%) and (+/-)-IDHP (49.2%) compared to the initial medicinal chemistry route which yielded only 12% and 18%, respectively. researchgate.net Furthermore, the development of continuous-flow synthesis protocols has shown promise for scaling up production. For instance, a two-step continuous flow synthesis of propofol (B549288) was developed, demonstrating the potential for process intensification and the production of multi-gram quantities of the final product. nih.gov These examples of successful scale-up and process intensification provide a framework for the pilot-scale production of this compound for research purposes.

Mechanistic Investigations and Cellular Research Paradigms

Molecular Mechanisms of Biological Interactions (In Vitro/Ex Vivo Studies)

The unique structure of 3-(2,3-Dihydroxyphenyl)propanoate, featuring a catechol group, underpins its significant biological activities. Research has focused on its antioxidant and anti-inflammatory properties, as well as its influence on cellular signaling and stress responses.

Exploration of Free Radical Scavenging Activities

The presence of hydroxyl groups on the phenyl ring of this compound and its derivatives confers potent free radical scavenging capabilities. These compounds can directly react with and neutralize various reactive oxygen species (ROS), thereby mitigating oxidative damage. Studies on structurally related phenolic compounds have demonstrated their ability to scavenge superoxide (B77818) anions and hydroxyl radicals. mdpi.com For instance, the antioxidant activity of similar dihydroxyphenyl compounds has been confirmed through various assays, including the 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) and 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assays. nih.govmdpi.com The presence of multiple hydroxyl groups is a key determinant of this antioxidant power. nih.govcapes.gov.br

The capacity for both free and protein-bound 3,4-dihydroxyphenylalanine (DOPA), a related compound, to protect monocytes and macrophages from peroxyl radical-induced oxidative stress in vitro highlights the potential of such catechol-containing molecules in cellular antioxidant defense. nih.gov

Modulation of Pro-inflammatory Cytokines and Enzymes

Research has shown that derivatives of dihydroxyphenylpropanoate can effectively modulate inflammatory responses. For example, isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (IDHP), a metabolite of Danshen, significantly reduces the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-activated microglia. nih.govresearchgate.net This suppression extends to the mRNA expression of the enzymes responsible for their production, like inducible nitric oxide synthase (iNOS). nih.gov

Furthermore, other related phenolic compounds have been shown to inhibit key inflammatory enzymes like cyclooxygenase (COX). mdpi.com The mechanism often involves interfering with the binding of substrates like arachidonic acid to the active site of these enzymes. mdpi.com This modulation of cytokine and enzyme activity underscores the anti-inflammatory potential of these compounds.

Below is a table summarizing the effects of a related dihydroxyphenylpropanoate derivative on pro-inflammatory mediators.

| Mediator | Effect of Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (IDHP) | Cell Type |

| Nitric Oxide (NO) | Significantly reduced production | LPS-induced BV-2 cells and rat primary microglia |

| Tumor Necrosis Factor-α (TNF-α) | Significantly reduced production and mRNA expression | LPS-induced BV-2 cells and rat primary microglia |

| Interleukin-1β (IL-1β) | Significantly reduced production and mRNA expression | LPS-induced BV-2 cells and rat primary microglia |

| Inducible Nitric Oxide Synthase (iNOS) | Suppressed mRNA expression | LPS-induced BV-2 cells |

Investigation into Cellular Signaling Pathways

The biological effects of this compound and its analogs are mediated through their interaction with various cellular signaling pathways. A key pathway influenced by these compounds is the nuclear factor kappa B (NF-κB) pathway, a critical regulator of inflammation. nih.gov The derivative IDHP has been shown to suppress the translocation and DNA binding activity of NF-κB in LPS-treated microglial cells. nih.gov

Another important pathway is the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is central to the cellular antioxidant response. Studies on similar phenolic compounds, such as 3,4-dihydroxyacetophenone, have demonstrated their ability to activate the Nrf2/heme oxygenase-1 (HO-1) pathway, leading to protection against oxidative stress. nih.gov This activation involves the nuclear translocation of Nrf2. nih.gov

Research on Redox Homeostasis and Oxidative Stress Responses

By scavenging free radicals and modulating signaling pathways like Nrf2, this compound and related compounds play a crucial role in maintaining redox homeostasis. They help to counteract oxidative stress, which is an imbalance between the production of ROS and the ability of the cell to detoxify these reactive products. mdpi.com

Studies on microbial phenolic metabolites like 3-(3',4'-dihydroxyphenyl)propanoic acid have shown their ability to regulate the oxidative stress response in vivo. sciopen.comresearchgate.net This includes modulating the activity of antioxidant enzymes such as superoxide dismutase (SOD). sciopen.com The protective effects of these compounds against oxidative damage are a central aspect of their biological activity. mdpi.com

Studies on Ferroptosis Regulation

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.govnih.gov Recent research suggests that compounds structurally similar to this compound can influence this process. For instance, Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (IDHP) has been found to attenuate vascular aging by mitigating excessive ROS and ferroptosis signaling pathways. nih.gov This protective effect is linked to its antioxidant activity and its ability to reduce ferrous ion accumulation and lipid peroxidation, which are hallmarks of ferroptosis. nih.gov The regulation of ferroptosis represents a novel and important area of investigation for the therapeutic potential of these compounds.

Role in Microbial Metabolism and Degradation Pathways

This compound is an intermediate in the microbial degradation of various aromatic compounds. morf-db.orgresearchgate.net In Pseudomonas species, for example, it is formed during the breakdown of coumarin (B35378). researchgate.net The degradation pathway involves the conversion of coumarin to dihydrocoumarin, then to melilotic acid, and subsequently to 3-(2,3-dihydroxyphenyl)propionate (DHPP). researchgate.net This intermediate is then cleaved by a dioxygenase enzyme, allowing it to enter central metabolism. morf-db.orgmorf-db.org

In Escherichia coli, the degradation of 3-(3-hydroxyphenyl)propionic acid also proceeds via a meta-cleavage pathway where this compound is a key intermediate. nih.gov The genes responsible for this degradation are often organized in clusters, such as the mhp cluster in E. coli. researchgate.net The study of these microbial degradation pathways is crucial for understanding the environmental fate of aromatic compounds and has potential applications in bioremediation. patsnap.com

Below is a table outlining the key steps in the microbial degradation of coumarin involving this compound.

| Precursor Compound | Intermediate Compounds | Key Enzyme | Organism |

| Coumarin | Dihydrocoumarin, Melilotic Acid, 3-(2,3-dihydroxyphenyl)propionate (DHPP) | MhpB dioxygenase | Pseudomonas sp. |

| 3-(3-hydroxyphenyl)propionic acid | This compound | - | Escherichia coli |

Catabolism in Diverse Bacterial Strains (e.g., E. coli, Pseudomonas, Rhodococcus)

The breakdown, or catabolism, of aromatic compounds like this compound is a key metabolic process in many microorganisms, enabling them to utilize these compounds as a source of carbon and energy.

In Escherichia coli, particularly strain K-12, this compound is a central intermediate in the degradation of 3-phenylpropionic acid and 3-(3-hydroxyphenyl)propionic acid. nih.govmorf-db.org The bacterium first converts these initial substrates into this compound. This intermediate then undergoes a crucial step known as meta-fission of its benzene (B151609) ring, a reaction catalyzed by the dioxygenase enzyme MhpB. morf-db.org This ring-cleavage ultimately leads to the formation of succinate, pyruvate, and acetaldehyde, which can then enter the primary metabolic pathways of the cell. nih.gov The enzymes involved in this pathway are inducible, meaning they are synthesized by the cell only when the initial substrates are present. nih.govmorf-db.org

The genus Pseudomonas is well-known for its diverse catabolic capabilities regarding aromatic compounds. While direct studies on this compound degradation in Pseudomonas are not as extensively detailed as in E. coli, research on related pathways provides significant insights. For instance, Pseudomonas species possess a variety of dioxygenase enzymes that are crucial for the cleavage of dihydroxylated aromatic rings, a key step in the breakdown of compounds like this compound. nih.gov The degradation of 2,3-dihydroxybenzoate in Pseudomonas reinekei MT1, for example, involves a meta-cleavage pathway, highlighting the enzymatic machinery available in this genus for processing catechol-like structures. nih.gov

Rhodococcus species are also recognized for their robust catabolic pathways for aromatic compounds, including those structurally related to this compound. These bacteria often possess multiple, sometimes redundant, catabolic pathways for breaking down complex organic molecules. Genomic and proteomic studies of Rhodococcus sp. strain RHA1 have revealed a complex network of genes and enzymes involved in the degradation of benzoate (B1203000) and phthalate, which converge on the β-ketoadipate pathway. This metabolic versatility suggests that Rhodococcus strains likely have the enzymatic capacity to degrade this compound, although specific pathways for this compound have not been fully elucidated in this genus.

Table 1: Key Enzymes and Products in the Catabolism of this compound and Related Compounds

| Bacterial Strain | Initial Substrate(s) | Key Intermediate | Key Enzyme(s) | Final Products |

|---|---|---|---|---|

| Escherichia coli K-12 | 3-Phenylpropionic acid, 3-(3-Hydroxyphenyl)propionic acid | This compound | Dioxygenase (MhpB) | Succinate, Pyruvate, Acetaldehyde |

| Pseudomonas reinekei MT1 | 2,3-Dihydroxybenzoate | 2-Hydroxy-3-carboxymuconate | DhbA (extradiol dioxygenase) | Citrate cycle intermediates |

| Rhodococcus sp. RHA1 | Benzoate, Phthalate | Catechol, Protocatechuate | Various dioxygenases | β-ketoadipate pathway intermediates |

Genetic Determinants and Regulatory Mechanisms of Degradation Pathways

The catabolism of aromatic compounds is tightly controlled at the genetic level to ensure that the necessary enzymes are produced only when required.

In Escherichia coli, the genes responsible for the degradation of 3-(3-hydroxyphenyl)propionic acid, which leads to the formation of this compound, are organized into the mhp (meta-cleavage of hydroxyphenylpropionate) operon. The expression of this operon is controlled by a transcriptional activator protein called MhpR, which belongs to the IclR family of regulators. The presence of the initial substrate induces the expression of the mhp genes, leading to the synthesis of the catabolic enzymes.

In Pseudomonas species, the genetic regulation of aromatic degradation pathways is also well-documented. For instance, in Pseudomonas reinekei MT1, the genes for the degradation of 2,3-dihydroxybenzoate are clustered together in the dhb gene cluster. nih.gov Transcriptional analysis has shown that these genes are highly expressed when the bacterium is grown in the presence of 2,3-dihydroxybenzoate, indicating an inducible regulatory system. nih.gov

The Rhodococcus genus is characterized by having large genomes that often contain multiple homologous genes for the same enzymatic function, providing metabolic redundancy and adaptability. In Rhodococcus sp. strain RHA1, for example, multiple 2,3-dihydroxybiphenyl dioxygenase genes (bphC) have been identified. RNA analysis has shown that only specific bphC genes are transcribed when the bacterium is grown on biphenyl, suggesting a complex regulatory network that controls the expression of these redundant genes based on the specific substrate available.

Table 2: Genetic Regulation of Aromatic Catabolism in Different Bacteria

| Bacterial Strain | Gene Cluster/Operon | Regulatory Protein | Inducer(s) |

|---|---|---|---|

| Escherichia coli | mhp operon | MhpR (IclR family) | 3-(3-Hydroxyphenyl)propionic acid |

| Pseudomonas reinekei MT1 | dhb gene cluster | Not fully characterized | 2,3-Dihydroxybenzoate |

| Rhodococcus sp. RHA1 | bph genes | Not fully characterized | Biphenyl, Ethylbenzene |

Influence on Microbial Community Dynamics (Academic Perspective)

Currently, there is a lack of specific research literature detailing the direct influence of this compound on the dynamics of microbial communities. From a theoretical academic perspective, the introduction of any specific carbon source, such as this compound, into a microbial environment would be expected to select for microorganisms capable of its catabolism. This could lead to shifts in the relative abundance of different microbial populations, favoring those with the appropriate metabolic pathways. However, without specific studies, any discussion on its precise impact on community structure and function remains speculative.

Interactions with Cellular Processes (Excluding Clinical Outcomes)

The following sections summarize the current state of research on the interactions of this compound with specific cellular processes. It is important to note that direct research on this specific compound in these areas is limited.

Studies on Cell Cycle Modulation in Research Models

There is currently no specific research available that has investigated the effects of this compound on cell cycle modulation in research models.

Mitochondrial Function Investigations in Cellular Contexts

There are no specific studies that have directly examined the influence of this compound on mitochondrial function in cellular contexts.

Research into Programmed Cell Death (Apoptosis) in Cell Lines

There is a lack of direct research investigating the role of this compound in the process of programmed cell death, or apoptosis, in cell lines.

Analytical Techniques and Research Methodologies for 3 2,3 Dihydroxyphenyl Propanoate

Chromatographic Separations and Quantification in Research Matrices

Chromatographic techniques are essential for the separation and quantification of 3-(2,3-Dihydroxyphenyl)propanoate from complex biological and chemical matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique for the analysis of non-volatile phenolic compounds like this compound. While specific methods exclusively for the 2,3-isomer are not extensively documented, methodologies developed for the separation of dihydroxyphenylpropanoic acid isomers are directly applicable.

Reverse-phase HPLC is the most common approach, typically utilizing a C18 column. The separation of isomers, including the positional isomers of dihydroxyphenylpropanoic acid, can be challenging due to their similar polarities. However, successful separation has been achieved for related isomers, suggesting a viable strategy for this compound. For instance, a method for separating stereo-isomers of a related propanoic acid derivative employed a J'sphere-ODS-H80 column with a mobile phase of 0.05% trifluoroacetic acid in a water-acetonitrile gradient. nih.gov Such acidic mobile phases are crucial for keeping the carboxylic acid group protonated, leading to better retention and peak shape on reverse-phase columns.

A study on the separation of seven structural isomers of 3-hydroxy-3-(3′-hydroxyphenyl)propanoic acid highlighted the effectiveness of a Phenomenex Kinetocho`re® F5 core-shell column. This indicates that specialized column chemistries can provide the necessary selectivity for resolving closely related isomers. Detection is typically performed using a Diode Array Detector (DAD) or a UV-Vis detector, with monitoring at wavelengths around 210 nm for the phenyl group and around 270-280 nm for the catechol moiety.

In a study identifying metabolites of coumarin (B35378), 3-(2,3-dihydroxyphenyl)propionate was identified in a biotransformation mixture using HPLC-MS. This underscores the importance of coupling HPLC with mass spectrometry for unambiguous identification in complex samples.

Table 1: Illustrative HPLC Parameters for Dihydroxyphenylpropanoic Acid Isomer Separation

| Parameter | Value | Reference |

|---|---|---|

| Column | J'sphere-ODS-H80 (150 mm × 4.6 mm, 4 μm) | |

| Mobile Phase | 0.05% Trifluoroacetic acid in Water-Acetonitrile (85:15, v/v) | |

| Flow Rate | 1.0 ml/min |

| Detection | 228 nm | |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a non-volatile compound like this compound, derivatization is a necessary step to increase its volatility and thermal stability. Silylation, using reagents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA), is a common derivatization method for phenolic acids.

While specific GC-MS methods for this compound are not detailed in the available literature, general methods for propanoic acid derivatives have been established. [31, 33] The analysis of related isomers, such as 3-(3,4-dihydroxyphenyl)propanoic acid and 3-(2,4-dihydroxyphenyl)propanoic acid, is documented in databases like PubChem, providing an indication of the expected analytical approach. [3, 4]

The GC-MS analysis of a biotransformation mixture of coumarin led to the identification of 3-(2,3-dihydroxyphenyl)propionate as a metabolite, demonstrating the utility of this technique in metabolic studies. A typical GC-MS method would involve a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. The mass spectrometer provides crucial structural information through the fragmentation pattern of the derivatized analyte.

Table 2: General GC-MS Parameters for the Analysis of Derivatized Phenolic Acids

| Parameter | General Value/Condition | Reference |

|---|---|---|

| Derivatization Reagent | N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) | |

| Column | PE-5MS (30m x 0.250mm x 0.250µm) or similar | |

| Oven Program | Temperature gradient (e.g., 75°C to 280°C at 10°C/min) | |

| Carrier Gas | Helium | |

| Ionization Mode | Electron Ionization (EI) |

| Detector | Mass Spectrometer (Full Scan or SIM) | |

Spectroscopic Characterization in Research and Synthesis

Spectroscopic techniques are indispensable for the structural elucidation of this compound, both in its isolated form and as a product of chemical synthesis or biological processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR would provide detailed information about the arrangement of atoms.

Table 3: Predicted ¹H-NMR Chemical Shifts for 3-(2,3-Dihydroxyphenyl)propanoic Acid

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | ~6.6 - 6.8 | Multiplet |

| CH₂ (alpha to ring) | ~2.8 | Triplet |

| CH₂ (alpha to COOH) | ~2.6 | Triplet |

| OH (phenolic) | Variable | Broad Singlet |

| OH (carboxylic) | Variable | Broad Singlet |

Note: This is a generalized prediction. Actual values can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₉H₁₀O₄ and a monoisotopic mass of 182.0579 g/mol .

In HPLC-MS analysis, electrospray ionization (ESI) is commonly used, typically in negative ion mode, to generate the deprotonated molecule [M-H]⁻ at m/z 181.05. [13, 16] Tandem mass spectrometry (MS/MS) can be used to fragment this ion, providing further structural information. For instance, the fragmentation of related dihydroxyphenylpropanoic acid isomers often involves the loss of CO₂ (44 Da) from the carboxyl group and other characteristic cleavages of the propanoic acid side chain and the aromatic ring.

Table 4: Mass Spectrometric Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₀O₄ | |

| Monoisotopic Mass | 182.0579 g/mol |

| [M-H]⁻ ion (Negative ESI) | 181.05 m/z | [13, 16] |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic transitions within the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) functional groups. The O-H stretching vibrations of the phenolic and carboxylic acid groups would appear as a broad band in the region of 2500-3300 cm⁻¹. [27, 30] The C=O stretching of the carboxylic acid would be observed as a strong absorption around 1700-1725 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be found in the 1450-1600 cm⁻¹ region. While no specific IR spectrum for the 2,3-isomer is published, data for the 3,4-isomer shows these characteristic peaks. [3, 18]

The UV-Vis spectrum of this compound is expected to exhibit absorption maxima characteristic of a dihydroxylated benzene (B151609) ring. These are typically found around 220 nm and 270-280 nm. The exact position of these maxima can be influenced by the solvent and the pH of the solution.

Table 5: Expected IR and UV-Vis Absorption Maxima for this compound

| Spectroscopic Technique | Functional Group / Transition | Expected Absorption Range | Reference |

|---|---|---|---|

| IR | O-H stretch (phenolic & carboxylic) | 2500-3300 cm⁻¹ (broad) | [27, 30] |

| IR | C=O stretch (carboxylic acid) | 1700-1725 cm⁻¹ (strong) | |

| IR | C=C stretch (aromatic) | 1450-1600 cm⁻¹ |

| UV-Vis | π → π* transitions (aromatic) | ~220 nm and ~270-280 nm | |

Computational Chemistry Approaches

Computational chemistry provides powerful tools for predicting the behavior of molecules like this compound, offering insights that can guide experimental research. By simulating molecular properties and interactions, these methods can forecast reactivity and potential biological targets before any lab work is initiated.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. growingscience.comresearchgate.net It is a cornerstone of computational chemistry for predicting chemical reactivity. researchgate.net DFT calculations can determine various molecular properties and reactivity descriptors that explain the behavior of a compound.

Key parameters derived from DFT analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. growingscience.com

Energy Gap (ΔE): The difference in energy between the HOMO and LUMO orbitals (the HOMO-LUMO gap) is an indicator of molecular stability. A large energy gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. nih.gov

Global Reactivity Descriptors: DFT allows for the calculation of descriptors such as chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω). researchgate.netmdpi.com These values provide a quantitative measure of a molecule's stability and reactivity, helping to predict how this compound might behave in chemical reactions. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density around a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction for electrophilic and nucleophilic attacks. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). mdpi.comnih.gov This simulation is critical for identifying potential biological targets and understanding the mechanism of action at a molecular level.

The molecular docking process generally involves:

Preparation of Receptor and Ligand: High-resolution 3D structures of the target protein are obtained from databases like the Protein Data Bank. The 3D structure of the ligand, this compound, is modeled and optimized. nih.gov

Docking Simulation: Using software like AutoDock, the ligand is placed into the binding site of the protein. The program then explores various possible conformations and orientations of the ligand within the binding site. nih.gov

Scoring and Analysis: The different poses are "scored" based on their calculated binding affinity or binding free energy (measured in kcal/mol). The pose with the lowest energy score is considered the most stable and likely binding mode. mdpi.commdpi.com Researchers then analyze the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein target. mdpi.com

This approach allows for the virtual screening of this compound against various known protein targets, helping to hypothesize its biological function and guide further experimental validation.

| Methodology | Principle | Key Outputs | Application for this compound |

|---|---|---|---|

| Density Functional Theory (DFT) | Uses electron density to calculate molecular electronic structure and properties. growingscience.com | HOMO-LUMO energy gap, chemical hardness, electrophilicity index, MEP map. researchgate.netnih.gov | Predicts chemical reactivity, stability, and sites of interaction. |

| Molecular Docking | Simulates the interaction between a ligand and a protein's binding site. nih.gov | Binding affinity (kcal/mol), binding pose, specific molecular interactions (e.g., H-bonds). mdpi.commdpi.com | Identifies potential protein targets and predicts binding mechanisms. |

Advanced Cell and Molecular Biology Assays for Research

To validate computational predictions and explore the biological effects of this compound, a variety of advanced assays in cell and molecular biology are employed. These experiments measure the compound's impact on cellular health, proliferation, senescence, and oxidative stress.

Cell viability and proliferation assays are fundamental for determining a compound's effect on cell populations. The MTT and Resazurin (B115843) assays are two of the most common colorimetric methods used for this purpose. springernature.com

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. nih.gov The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells. nih.gov

Resazurin Assay: This assay uses the blue, cell-permeable dye resazurin. In viable, metabolically active cells, intracellular reductases convert resazurin into the pink, highly fluorescent compound resorufin (B1680543). nih.govcreative-bioarray.com The increase in fluorescence or absorbance can be measured to quantify cell viability. creative-bioarray.comnih.gov A key advantage of the resazurin assay is that it is less toxic to cells than MTT, allowing for kinetic monitoring of cell proliferation over time. nih.govmdpi.com

These assays are crucial for assessing whether this compound exhibits cytotoxic effects or influences the rate of cell growth.

| Feature | MTT Assay | Resazurin Assay |

|---|---|---|

| Principle | Reduction of tetrazolium salt to colored formazan by mitochondrial dehydrogenases. nih.gov | Reduction of resazurin to fluorescent resorufin by intracellular reductases. creative-bioarray.com |

| Detection | Colorimetric (Absorbance) | Fluorometric or Colorimetric (Absorbance) |

| Endpoint | Terminal (requires cell lysis to solubilize formazan) | Non-destructive (can be used for kinetic monitoring). nih.gov |

| Initial Reagent Color | Yellow | Blue. nih.gov |

| Product Color | Purple | Pink/Red. creative-bioarray.com |

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors. springernature.com A key biomarker for identifying senescent cells is the activity of senescence-associated β-galactosidase (SA-β-gal). nih.gov Senescent cells exhibit high levels of lysosomal β-galactosidase activity at a suboptimal pH of 6.0, an activity not found in quiescent or proliferating cells. nih.gov

The SA-β-gal staining assay involves:

Fixing the cells to be tested.

Incubating the cells with a staining solution containing the substrate X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) at pH 6.0. nih.gov

In senescent cells, the SA-β-gal enzyme cleaves X-gal, producing a vibrant blue precipitate. nih.gov

The cells are then examined under a microscope, and the percentage of blue-stained (senescent) cells can be calculated. researchgate.net

This assay is a powerful tool to determine if this compound can either induce a senescent state in cells or, conversely, clear senescent cells from a population (a senolytic effect). youtube.com

Reactive Oxygen Species (ROS) are highly reactive molecules formed as natural byproducts of oxygen metabolism. nih.govmdpi.com An overproduction of ROS can lead to oxidative stress, causing damage to cellular components like DNA, proteins, and lipids. The oxidative degradation of lipids is known as lipid peroxidation. nih.gov

Methods to detect these processes include:

ROS Detection: Intracellular ROS levels can be measured using cell-permeable fluorescent probes. These probes are non-fluorescent until they are oxidized by ROS within the cell, after which they emit a fluorescent signal that can be quantified. nih.gov

Lipid Peroxidation Detection: Lipid peroxidation leads to the formation of unstable hydroperoxides that break down into secondary products, such as malondialdehyde (MDA). mdpi.com The extent of lipid peroxidation can be quantified by measuring the levels of these byproducts using colorimetric assays. nih.gov

These assays are essential for investigating the potential antioxidant or pro-oxidant properties of this compound and its role in modulating cellular oxidative stress.

Flow Cytometry and Western Blot Analysis

Flow cytometry and Western blot analysis are powerful techniques used to investigate the biological effects of compounds at the cellular and molecular levels. While specific studies employing these methods directly on this compound are not readily found in the available literature, their application can be understood from research on structurally similar compounds.

Western Blot Analysis is a widely used technique in molecular biology to detect specific proteins in a sample. This method could be instrumental in identifying and quantifying changes in protein expression within cells upon treatment with this compound. For example, if the compound is hypothesized to have anti-inflammatory effects, Western blot could be used to measure the levels of key inflammatory proteins. Although direct Western blot data for this compound is not available in the reviewed literature, its application would be essential for dissecting the molecular pathways modulated by the compound.

Strategies for Data Interpretation and Validation in Research

The reliability and validity of research findings are paramount. This is ensured through meticulous strategies for data interpretation and validation, including assay standardization, purity validation, and meta-analysis.

Assay Standardization and Purity Validation

Assay standardization is the process of developing and implementing a consistent set of procedures for a scientific test to ensure that the results are reliable and comparable across different experiments and laboratories. For a compound like this compound, this would involve establishing and validating methods for its quantification in various matrices. While specific standardization protocols for this compound are not detailed in the public domain, the principles would involve the use of certified reference materials, establishment of calibration curves, and determination of accuracy, precision, linearity, and range of the analytical method.

Purity validation is crucial to ensure that the compound being studied is free from impurities that could confound experimental results. High-Performance Liquid Chromatography (HPLC) is a common technique for assessing the purity of chemical compounds. For instance, a related compound, 3-(2,4-Dihydroxyphenyl)propionic acid, is commercially available with a purity of ≥95.0% as determined by HPLC. sigmaaldrich.com The purity of this compound would similarly be determined and validated to ensure the integrity of any research conducted.

| Parameter | Method | Typical Specification |

| Purity | High-Performance Liquid Chromatography (HPLC) | ≥95% |

| Identity | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Conforms to structure |

| Residual Solvents | Gas Chromatography (GC) | Within specified limits |

| Heavy Metals | Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) | Within specified limits |

Meta-Analysis of Research Findings

A meta-analysis is a statistical analysis that combines the results of multiple scientific studies. In the context of this compound, a meta-analysis could be used to derive a more robust estimate of its biological effects or properties by pooling data from various independent studies. mdpi.com However, a prerequisite for a meta-analysis is the existence of a sufficient number of published studies on the topic.

Future Research Directions and Unresolved Questions

Elucidation of Undiscovered Biosynthetic and Catabolic Pathways

While the degradation of 3-(2,3-dihydroxyphenyl)propanoate is partially understood, particularly in E. coli where it is a known metabolite, the full scope of its biosynthetic and catabolic pathways across different biological kingdoms is far from complete. nih.govresearchgate.net In E. coli, the catabolism of 3-(3-hydroxyphenyl)propionate to this compound is catalyzed by the MhpA hydroxylase, with subsequent ring cleavage by the MhpB dioxygenase. nih.gov However, the precise biosynthetic origins of this compound in various microorganisms and plants are still largely uncharacterized.

Future research should focus on:

Identifying Biosynthetic Genes and Enzymes: The phenylpropanoid pathway is a likely source of this compound, originating from amino acid precursors. frontiersin.orgnih.gov However, the specific enzymes responsible for the hydroxylation and subsequent modifications leading to this compound need to be identified in a wider range of organisms. This will likely involve a combination of genomic, transcriptomic, and metabolomic approaches to correlate gene expression with compound production. mdpi.comyoutube.com

Exploring Diverse Microbial Metabolism: The metabolic capabilities of the vast and largely uncultured microbial world present a significant opportunity to discover novel biosynthetic and catabolic pathways. nih.govnih.gov Investigating the metabolism of this compound in different microbial communities, such as those in soil, marine environments, and the gut, could reveal alternative enzymatic strategies for its synthesis and degradation.

Characterizing Non-Canonical Pathways: Research into microbial metabolism continues to uncover unexpected reactions and pathways that deviate from established biochemical principles. nih.gov It is plausible that non-canonical routes for the synthesis of this compound exist, and their discovery would significantly enhance our understanding of microbial biochemistry.

Identification of Novel Molecular Targets and Interaction Mechanisms

A crucial area for future investigation is the identification of the specific molecular targets of this compound and the mechanisms through which it exerts its biological effects. While it is known to be a catechol, a class of compounds with diverse biological activities, the specific proteins and cellular pathways it interacts with are largely unknown. nih.gov

Key research questions to be addressed include:

Predictive Modeling of Protein Interactions: Computational approaches, such as machine learning and constraint-based modeling, can be employed to predict potential interactions between metabolites and proteins. nih.govnih.govresearchgate.netbiorxiv.org These in silico methods can help generate hypotheses about the protein targets of this compound, which can then be validated experimentally.

Experimental Identification of Binding Partners: Techniques like affinity purification-mass spectrometry and chemical proteomics using probes can be used to identify proteins that directly bind to this compound. nih.gov Understanding these interactions is fundamental to elucidating its physiological role.

Investigating Downstream Signaling Pathways: Once potential molecular targets are identified, further research will be needed to understand how the binding of this compound to these targets modulates downstream signaling pathways and cellular functions. This could involve studying changes in gene expression, protein activity, and metabolite levels in response to the compound. oup.commdpi.com

Development of Advanced Research Tools and Probes

To facilitate the study of this compound, the development of specialized research tools and chemical probes is essential. eubopen.orgnih.govnih.govrsc.org These tools would enable more precise and sensitive investigations into its localization, dynamics, and interactions within complex biological systems.

Future development efforts should include:

Synthesis of Labeled Analogues: The synthesis of isotopically labeled versions of this compound (e.g., with ¹³C or ²H) would be invaluable for metabolic flux analysis and for tracing its metabolic fate in various organisms. cijournal.ru

Design of Specific Chemical Probes: The creation of chemical probes, such as fluorescently tagged or biotinylated derivatives, would allow for the visualization of the compound's subcellular localization and the identification of its binding partners through techniques like fluorescence microscopy and affinity pull-down assays. nih.govmdpi.com The synthesis of analogues with modified functional groups could also help in structure-activity relationship studies. beilstein-journals.orgmdpi.com

Development of Biosensors: Genetically encoded biosensors that can detect and report the intracellular concentration of this compound in real-time would be a powerful tool for studying its metabolic dynamics and regulation. nih.govfrontiersin.org

Challenges in Isolation, Stability, and Low Concentration Studies for Research

The inherent chemical properties of this compound, particularly its catechol structure, present significant challenges for its study. These challenges need to be addressed to obtain reliable and reproducible research findings.

Key challenges include:

Oxidative Instability: Catechols are susceptible to oxidation, which can lead to the formation of reactive quinones and subsequent degradation or polymerization. nih.govmdpi.comnih.gov This instability can complicate its isolation, storage, and analysis. Research is needed to develop optimized protocols for handling and stabilizing this compound to prevent experimental artifacts.

Isolation from Complex Matrices: Isolating and purifying this compound from complex biological samples, where it is often present at low concentrations, is a significant hurdle. nih.gov This requires the development of highly selective and sensitive analytical methods.

Detection at Low Concentrations: The low abundance of many microbial metabolites, including potentially this compound, in environmental and biological samples makes their detection and quantification challenging. frontiersin.org Advanced analytical techniques with high sensitivity and resolution are required to accurately measure its levels.

Exploration of Broader Ecological and Environmental Roles in Bioremediation Research

The involvement of this compound in the degradation of aromatic compounds suggests a potential role in bioremediation. nih.govresearchgate.netresearchgate.net Understanding its ecological and environmental significance could open up new avenues for environmental biotechnology.

Future research in this area should aim to:

Investigate its Role as a Metabolic Intermediate: As a central intermediate in the degradation of various aromatic compounds, understanding the flux through the this compound pathway in different microbial communities is crucial for optimizing bioremediation strategies for pollutants like phenols and chlorophenols. researchgate.nettandfonline.comnih.govnih.gov

Assess its Impact on Microbial Community Dynamics: The production and degradation of this compound could influence the structure and function of microbial communities by serving as a carbon source or a signaling molecule. nih.govnih.govjipb.net

Harness its Pathway for Bioremediation Applications: By elucidating the enzymes and regulatory mechanisms involved in the this compound metabolic network, it may be possible to engineer microorganisms with enhanced capabilities for degrading specific environmental pollutants.

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the structural identity of 3-(2,3-Dihydroxyphenyl)propanoate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the aromatic proton environment and propanoate backbone. For example, coupling constants in H NMR can confirm the dihydroxyphenyl substitution pattern.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., expected m/z 197.0453 for CHO).

- X-ray Crystallography : For crystalline derivatives (e.g., esters), single-crystal analysis resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen-bonding networks) .

- HPLC/LC-MS : Pair with standards to validate purity and retention behavior .

Q. What synthetic strategies are used to prepare this compound derivatives in laboratory settings?

- Methodological Answer :

- Esterification : React 3-(2,3-Dihydroxyphenyl)propanoic acid with alcohols (e.g., isopentyl alcohol) under acidic catalysis (e.g., HSO) at 353 K for 24 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane) and recrystallize in ethanol for 57.7% yield .

- Protection/Deprotection : Protect hydroxyl groups with acetyl or benzyl groups during synthesis to prevent oxidation, followed by deprotection using mild bases (e.g., NaHCO) .

Advanced Research Questions

Q. How does this compound participate in microbial degradation pathways, and what enzymes are involved?

- Methodological Answer :

- Degradation Pathway : In Acinetobacter baumannii, this compound (DHPP) is metabolized via extradiol dioxygenases (e.g., EC 1.13.11.16). The enzyme cleaves the aromatic ring, forming (2Z,4E)-2-hydroxy-6-oxonona-2,4-diene-1,9-dioate, a key intermediate in the 3-phenylpropionate pathway .

- Enzyme Kinetics : Optimize assays using UV-Vis spectroscopy to monitor substrate depletion at 280 nm. Control pH (7.0–7.5) and temperature (25–30°C) to mimic physiological conditions .

Q. How can researchers resolve contradictions in reported enzymatic activity data for dioxygenases acting on this compound?

- Methodological Answer :

- Comparative Studies : Replicate experiments across strains (e.g., A. baumannii vs. E. coli) under standardized conditions (buffer, O levels).

- Structural Analysis : Use X-ray crystallography to compare active-site geometries of dioxygenases (e.g., Fe coordination, substrate-binding pockets) .

- Inhibitor Screening : Test metal chelators (e.g., EDTA) to confirm Fe dependency, which may explain variability in activity .

Q. What role does molecular conformation play in the reactivity of this compound derivatives?

- Methodological Answer :

- Crystal Structure Insights : Derivatives like (E)-isopentyl 3-(3,4-dihydroxyphenyl)propanoate exhibit near-planar geometry between the phenyl ring and propanoate chain, stabilizing via intramolecular O–H⋯O hydrogen bonds. This conformation enhances oxidative stability .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict bond dissociation energies and radical scavenging capacity, linking structure to antioxidant activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.